![molecular formula C12H10BrN3 B13717095 2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32632759 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action is crucial for leveraging its full potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632759 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions] to form an intermediate compound.
Step 2: Further reaction of the intermediate with [another reagent] under [different conditions] to yield MFCD32632759.
Industrial Production Methods
In an industrial setting, the production of MFCD32632759 is scaled up using optimized conditions to maximize yield and purity. This often involves:
Large-scale reactors: To handle the increased volume of reactants.
Controlled environments: To maintain the necessary temperature, pressure, and pH levels.
Purification processes: Such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD32632759 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reacts with reducing agents to yield [reduced product].
Substitution: Undergoes substitution reactions with [specific reagents] to form [substituted product].
Common Reagents and Conditions
The reactions of MFCD32632759 typically involve:
Oxidizing agents: Such as [specific oxidizing agent] under [specific conditions].
Reducing agents: Such as [specific reducing agent] under [specific conditions].
Substitution reagents: Such as [specific reagent] under [specific conditions].
Major Products
Scientific Research Applications
MFCD32632759 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which MFCD32632759 exerts its effects involves:
Molecular Targets: Interacts with [specific molecular targets] to initiate [specific biochemical processes].
Pathways Involved: Engages in [specific pathways] to produce [specific effects].
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD32632759 include [list of similar compounds]. These compounds share certain structural features but differ in their specific properties and applications.
Uniqueness
MFCD32632759 stands out due to its unique [specific property], which makes it particularly valuable for [specific application].
Conclusion
MFCD32632759 is a versatile compound with significant potential across various scientific disciplines. Understanding its synthesis, reactions, and mechanisms of action is essential for harnessing its full capabilities in research and industry.
Properties
Molecular Formula |
C12H10BrN3 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
8-bromo-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-10-2-1-7-3-9-6-15-12(14)16-11(9)5-8(7)4-10/h1-2,4,6H,3,5H2,(H2,14,15,16) |
InChI Key |
HNGYEYYACFAXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC3=NC(=NC=C31)N)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)

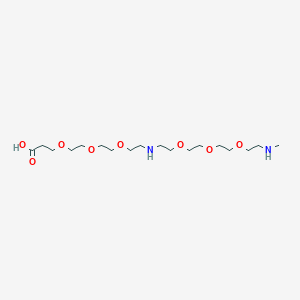

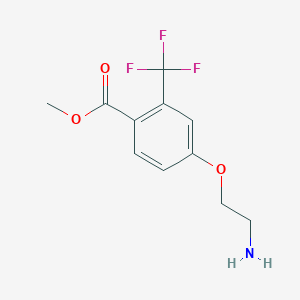
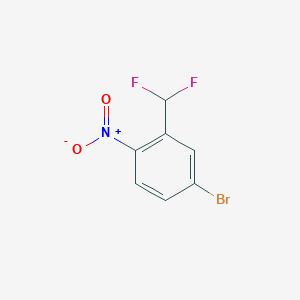
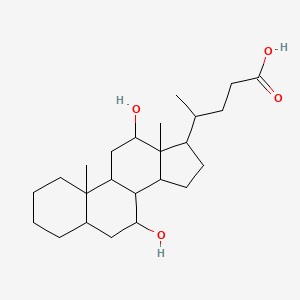
![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)
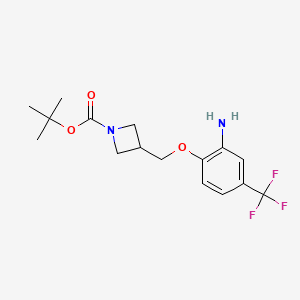
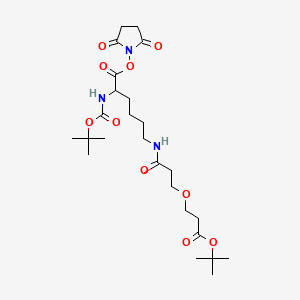
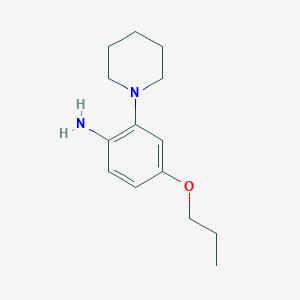

![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
